Nopol

説明

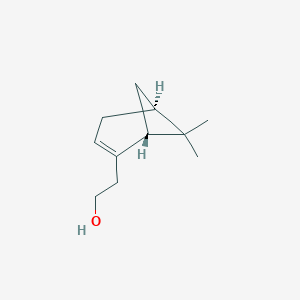

Structure

3D Structure

特性

IUPAC Name |

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10,12H,4-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKSAUSPJGWCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861780 | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Acros Organics MSDS], Colroless, slight viscous liquid; mild woody camphoraceous odour | |

| Record name | Nopol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 10-Hydroxymethylene-2-pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/919/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

230.00 to 240.00 °C. @ 760.00 mm Hg | |

| Record name | (-)-Nopol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents and oils, Miscible at room temperature (in ethanol) | |

| Record name | 10-Hydroxymethylene-2-pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/919/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.965-0.973 | |

| Record name | 10-Hydroxymethylene-2-pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/919/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

128-50-7, 35836-73-8 | |

| Record name | Nopol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nopol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nopol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nopol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nopol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-Nopol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of Nopol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopol, a bicyclic primary alcohol, is a versatile chemical intermediate and a significant component in the fragrance and flavor industries. Its unique structural characteristics, derived from the monoterpene β-pinene, impart a distinct mild, woody, and somewhat floral aroma. Beyond its olfactory properties, a thorough understanding of its physicochemical characteristics is paramount for its application in organic synthesis, materials science, and for professionals in drug development exploring terpenoid derivatives. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its synthesis pathway.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various chemical databases and suppliers. These values represent a critical baseline for laboratory and industrial applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O | [1][2] |

| Molecular Weight | 166.26 g/mol | [1][2] |

| Appearance | Colorless to pale yellow, viscous liquid | [1][3] |

| Odor | Mild, woody, camphoraceous | [4] |

| Boiling Point | 230-240 °C @ 760 mmHg | [1][2][5][6] |

| 110.5 °C @ 10 mmHg | [7][8] | |

| Density | 0.965-0.973 g/cm³ @ 25 °C | [1][4][9] |

| 0.978 g/cm³ | [5][10] | |

| 0.973 g/mL @ 25 °C | [6] | |

| Flash Point | 98.9 °C | [5] |

| 101.27 °C (estimated) | [2] | |

| 95 °C | [3] | |

| Vapor Pressure | 0.0077 hPa @ 20°C (estimated) | [2] |

| 0.0129 hPa @ 25°C (estimated) | [2] | |

| 0.00937 mmHg @ 25°C |

Table 2: Optical and Solubility Properties of this compound

| Property | Value | Source(s) |

| Refractive Index | 1.490-1.500 @ 20 °C | [1] |

| 1.492-1.494 | [5] | |

| 1.493 @ 20 °C | [6][11] | |

| Optical Rotation, [α] | -36.5° (D-line, 25 °C) for (1R)-(-)-Nopol | [7] |

| -37° (neat, 24 °C) for (1R)-(-)-Nopol | [6] | |

| Solubility | Insoluble in water | [1][3][4] |

| Soluble in organic solvents and oils | [1][3][4] | |

| Miscible with ethanol | [1][4] | |

| Predicted Water Solubility: 0.63 g/L | [12] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on established laboratory techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is suitable.

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Heating block with a magnetic stirrer

-

Small magnetic stir bar

-

Thermometer with a clamp

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into the test tube and add a small magnetic stir bar.

-

Place the test tube in the heating block, centered on the hot plate stirrer, and clamp it securely.

-

Clamp the thermometer and position it so that the bulb is about 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle agitation of the liquid.

-

Begin heating the block.

-

Observe the sample for boiling (formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates reflux. This often appears as a ring of liquid.

-

Adjust the thermometer so that its bulb is at the level of this condensation ring to ensure an accurate measurement of the vapor temperature.

-

When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of this compound.[5]

-

Record the temperature and cease heating to prevent the sample from boiling dry.[5]

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. A straightforward method using standard laboratory equipment is described below.

Apparatus:

-

Digital balance (accurate to at least 0.01 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Pipette

Procedure:

-

Place a clean, dry measuring cylinder on the digital balance and tare the balance to zero.

-

Accurately dispense a known volume of this compound (e.g., 10 mL) into the measuring cylinder. Record the exact volume, reading from the bottom of the meniscus at eye level to avoid parallax error.

-

Place the measuring cylinder containing the this compound back on the tared balance and record the mass of the liquid.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .

-

For enhanced accuracy, repeat the measurement multiple times and calculate the average density.[11][12][13] A pycnometer can be used for a more precise determination of density.[4]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is often used to identify and assess the purity of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Soft tissue paper

-

Ethanol or acetone for cleaning

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry. Clean with a soft tissue moistened with ethanol or acetone and allow it to dry completely.

-

Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20°C), as the refractive index is temperature-dependent.

-

Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prism assembly securely.

-

Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is observed at the boundary, adjust the dispersion compensator until a sharp, achromatic boundary is obtained.

-

Read the refractive index value from the instrument's scale.

Determination of Optical Rotation

Optical rotation is the rotation of the plane of linearly polarized light as it travels through a chiral substance. This property is measured using a polarimeter and is a key characteristic of chiral molecules like the enantiomers of this compound.

Apparatus:

-

Polarimeter

-

Polarimeter sample tube (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

Solvent (if measuring a solution)

Procedure:

-

Turn on the polarimeter's light source (typically a sodium D-line lamp) and allow it to warm up.

-

For a pure liquid (neat):

-

Fill the polarimeter tube with this compound, ensuring there are no air bubbles.

-

Place the filled tube in the polarimeter.

-

-

For a solution:

-

Accurately weigh a sample of this compound and dissolve it in a specific volume of a suitable solvent in a volumetric flask. Record the concentration (c) in g/mL.

-

Rinse the polarimeter tube with a small amount of the solvent and then fill it with the solvent to take a blank reading (zero the instrument).

-

Empty the tube, rinse with a small amount of the this compound solution, and then fill it with the solution, ensuring no air bubbles are present.

-

Place the filled tube in the polarimeter.

-

-

Look through the eyepiece and rotate the analyzer until the fields of view appear equally bright (or at a minimum intensity, depending on the instrument design).

-

Record the observed angle of rotation (α).

-

The specific rotation [α] is calculated using the formula:

Synthesis of this compound and Reaction Mechanism

This compound is commercially synthesized via the Prins reaction, which involves the acid-catalyzed condensation of β-pinene with formaldehyde.[15][16]

Experimental Workflow for this compound Synthesis

The following diagram illustrates a general workflow for the synthesis of this compound in a laboratory setting.

Prins Reaction Mechanism for this compound Synthesis

The mechanism involves the protonation of formaldehyde by the acid catalyst, followed by an electrophilic attack on the double bond of β-pinene.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. mt.com [mt.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 7. pubs.aip.org [pubs.aip.org]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. digicollections.net [digicollections.net]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. wjec.co.uk [wjec.co.uk]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Nopol chemical structure and IUPAC name.

An In-depth Technical Guide to Nopol: Chemical Structure, Properties, and Synthesis

Introduction

This compound is a bicyclic primary alcohol derived from the monoterpene β-pinene.[1] It is a chiral compound found naturally in sources such as carrot root oil and is utilized as an intermediate in the synthesis of various fine chemicals, including pharmaceuticals, fragrances, and flavorings.[1][2] This document provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and synthesis of this compound, intended for researchers and professionals in chemistry and drug development.

Chemical Structure and IUPAC Nomenclature

This compound is a monoterpenoid alcohol.[3] Its structure consists of a bicyclo[3.1.1]heptene skeleton with a 2-hydroxyethyl group and two methyl groups.

-

IUPAC Name : 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol[4]

-

Stereoisomer Specific Name (1R,5S) : 2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethanol[1][3]

-

CAS Registry Number : 128-50-7 (racemic mixture), 35836-73-8 (1R)-(-) isomer[1]

-

Common Synonyms : Homomyrtenol, 6,6-Dimethyl-2-norpinene-2-ethanol[4][5][6]

The core structure is based on the pinane framework, which imparts specific stereochemical properties and reactivity to the molecule.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. These properties are crucial for its application in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Reference(s) |

| Molecular Weight | 166.26 g/mol | [1][4] |

| Appearance | Colorless, slightly viscous liquid | [3] |

| Odor | Mild woody, camphoraceous | [3] |

| Boiling Point | 230-240 °C (at 760 mmHg) 110.5 °C (at 10 mmHg) | [1][7] |

| Density | 0.973 g/mL at 25 °C 0.9647 g/cm³ at 25 °C | [1][7] |

| Refractive Index | n20/D 1.493 nD25 1.4920 | [1][7] |

| Optical Rotation ([α]/D) | -37° (neat, 24 °C) for (1R)-(-) isomer | [7] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [7] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [3] |

| Topological Polar Surface Area | 20.2 Ų | [4][6] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from β-pinene, a readily available natural terpene. The most common method is the Prins reaction, which involves the reaction of β-pinene with paraformaldehyde.

General Synthesis Workflow: Prins Reaction

The synthesis of this compound from β-pinene and paraformaldehyde is a well-established industrial process. The workflow involves the electrophilic addition of an aldehyde to an alkene.

References

- 1. This compound [drugfuture.com]

- 2. This compound (128-50-7) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound, (+-)- | C11H18O | CID 1272250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C11H18O | CID 31408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB001291) - FooDB [foodb.ca]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. (1R)-(-)-Nopol 98 35836-73-8 [sigmaaldrich.com]

The Enigmatic Presence of Nopol: A Technical Guide to its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopol, a bicyclic monoterpenoid alcohol, is a molecule of significant interest in the fragrance, agrochemical, and pharmaceutical industries. While its synthetic production is well-established, its natural occurrence has been a subject of more limited investigation. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a focus on quantitative data, detailed experimental protocols for its isolation and analysis, and an exploration of its biosynthetic origins.

Natural Occurrence and Quantitative Data

The following table summarizes the quantitative data available for this compound in its primary identified natural source.

| Natural Source | Plant/Organism Part | Compound | Concentration (% of Essential Oil) |

| Propolis (from Kashmir region) | Resin | This compound | 0.23% |

This data highlights that while naturally occurring, this compound is typically found as a minor constituent of the essential oils in which it is present.

Biosynthesis and Synthetic Analogy

The natural biosynthesis of this compound is not well-documented in scientific literature. It is widely understood to be a derivative of the monoterpene β-pinene. The primary industrial synthesis of this compound is achieved through the Prins reaction, which involves the condensation of β-pinene with paraformaldehyde.

While the Prins reaction is a cornerstone of synthetic organic chemistry, its direct enzymatic equivalent for the production of this compound in plants or insects has not been definitively identified. It is plausible that a similar carbocation-mediated cyclization occurs in nature, but the specific enzymes catalyzing this transformation to this compound remain to be discovered. The diagram below illustrates the established synthetic pathway, which serves as a likely model for any potential natural biosynthesis.

A Technical Guide to the Spectroscopic Data of Nopol

Introduction

Nopol is a bicyclic monoterpenoid, a primary alcohol that is a valuable chiral building block in organic synthesis.[1][2] Its structural elucidation and quality control rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data of this compound, along with generalized experimental protocols for data acquisition.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.34 | br s | 1H | =CH |

| 4.09 | t | 2H | -CH₂-OH |

| 2.37 | m | 1H | Allylic CH |

| 2.22 | m | 1H | Allylic CH |

| 2.08 | m | 2H | -CH₂- |

| 1.26 | s | 3H | -CH₃ |

| 1.10 | d | 1H | Bridgehead CH |

| 0.83 | s | 3H | -CH₃ |

Note: Data is compiled from publicly available spectral databases.[3][4] Specific peak positions and multiplicities may vary slightly depending on the solvent and instrument used.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

| Chemical Shift (δ) ppm | Carbon Type |

| 144.1 | Quaternary C (=C) |

| 120.9 | Tertiary C (=CH) |

| 61.1 | Primary C (-CH₂OH) |

| 40.8 | Tertiary C |

| 38.0 | Quaternary C |

| 31.5 | Secondary C |

| 31.2 | Secondary C |

| 26.2 | Primary C (-CH₃) |

| 21.0 | Primary C (-CH₃) |

Note: Data is compiled from publicly available spectral databases.[3][5] The chemical shifts are relative to a standard reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Strong, Broad | O-H stretch (alcohol) |

| 3030 | Medium | =C-H stretch (alkene) |

| 2920 | Strong | C-H stretch (alkane) |

| 1640 | Medium | C=C stretch (alkene) |

| 1040 | Strong | C-O stretch (primary alcohol) |

Note: Data is compiled from publicly available spectral databases.[3] Peak positions can be influenced by the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z Ratio | Relative Intensity | Assignment |

| 166 | Moderate | Molecular Ion [M]⁺ |

| 148 | Low | [M - H₂O]⁺ |

| 135 | Moderate | [M - CH₂OH]⁺ |

| 121 | High | [M - C₃H₇]⁺ |

| 107 | High | [C₈H₁₁]⁺ |

| 93 | Very High | [C₇H₉]⁺ (Base Peak) |

Note: Data is compiled from publicly available spectral databases.[3][5] The fragmentation pattern can vary with the ionization technique used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of the this compound sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C). Key parameters such as the acquisition time, relaxation delay, and number of scans are optimized.[6] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[7]

-

Data Acquisition: The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. The NMR experiment is then run to acquire the free induction decay (FID) signal.[8]

-

Data Processing: The FID is subjected to a Fourier transform to convert it from the time domain to the frequency domain, resulting in the NMR spectrum. Phase and baseline corrections are applied to the spectrum.

-

Spectral Analysis: The chemical shifts, integration (for ¹H), and multiplicities of the peaks are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[9] Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal.[10][11]

-

Instrument Setup: The IR spectrometer is configured for the desired measurement mode (e.g., transmission or ATR). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

Data Acquisition: The prepared sample is placed in the infrared beam path, and the sample spectrum is recorded. The instrument measures the amount of infrared radiation absorbed by the sample at each wavenumber.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Spectral Analysis: The characteristic absorption bands in the spectrum are assigned to specific functional groups within the this compound molecule.[12]

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the this compound sample is introduced into the mass spectrometer. For volatile compounds, this is often done via Gas Chromatography (GC-MS), where the sample is first separated by the GC and then introduced into the MS.[5]

-

Ionization: The sample molecules are ionized. A common method for GC-MS is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z ratio.

-

Spectral Analysis: The molecular ion peak is identified to determine the molecular weight of this compound. The fragmentation pattern provides structural information, as the way the molecule breaks apart is characteristic of its structure.[13][14]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for (-)-Nopol (HMDB0030002) [hmdb.ca]

- 2. (1R)-(-)-Nopol | 35836-73-8 [chemicalbook.com]

- 3. This compound | C11H18O | CID 31408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R)-(-)-Nopol(35836-73-8) 1H NMR [m.chemicalbook.com]

- 5. This compound, (+-)- | C11H18O | CID 1272250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. unige.ch [unige.ch]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to Nopol for Researchers, Scientists, and Drug Development Professionals

Nopol: CAS Number, Molecular Formula, and Therapeutic Potential

This technical guide provides a comprehensive overview of this compound, a bicyclic monoterpenoid alcohol, for researchers, scientists, and professionals involved in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and explores its emerging biological activities, including its potential as an antifungal and antiplasmodial agent.

Chemical Identification and Properties

This compound, systematically named 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol, is a well-characterized organic compound with the Chemical Abstracts Service (CAS) number 128-50-7 and the molecular formula C₁₁H₁₈O .

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 128-50-7 |

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| IUPAC Name | 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol |

| Synonyms | Homomyrtenol, 10-Hydroxymethylene-2-pinene |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | - |

| Odor | Mild, woody, camphoraceous | - |

| Boiling Point | 235-238 °C | - |

| Density | 0.962 g/cm³ at 25 °C | - |

| Solubility | Insoluble in water; soluble in organic solvents | - |

| Refractive Index | 1.495 at 20 °C | - |

Experimental Protocols: Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Prins reaction, which involves the acid-catalyzed condensation of β-pinene with paraformaldehyde. The following protocol is based on established methodologies and provides a detailed procedure for laboratory-scale synthesis.

2.1. Materials and Equipment

-

β-pinene (99% purity)

-

Paraformaldehyde

-

Toluene or other non-polar hydrocarbon solvent

-

Pillared zirconium phosphate catalyst (or other suitable Lewis acid catalyst)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Distillation apparatus

2.2. Detailed Synthesis Procedure (Based on a Patented Green Method)

-

Reaction Setup: In a three-necked round-bottom flask, combine β-pinene and a non-polar hydrocarbon solvent such as toluene. The recommended solvent dosage is between 10-60 mL per gram of β-pinene[1].

-

Addition of Reactants: Add paraformaldehyde to the mixture. The molar ratio of β-pinene to paraformaldehyde should be in the range of 1:6 to 2:1[1].

-

Catalyst Addition: Introduce the pillared zirconium phosphate catalyst. The catalyst consumption should be between 0.1-2 g per gram of β-pinene[1].

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-150 °C under normal pressure with continuous stirring. The reaction time is typically between 1-12 hours[1].

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as gas chromatography (GC), to determine the conversion of β-pinene.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The solid catalyst can be recovered by filtration for potential reuse.

-

Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude this compound can then be purified by vacuum distillation to yield the final product.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound and its derivatives in drug development, particularly in the fields of antifungal and antiplasmodial therapies.

3.1. Antifungal Activity: Inhibition of the Cytochrome bc1 Complex

Certain this compound analogues have demonstrated significant antifungal activity. The proposed mechanism of action involves the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to fungal cell death.

References

Solubility Profile of Nopol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nopol, a bicyclic monoterpenoid alcohol, in various common organic solvents. Understanding the solubility characteristics of this compound is critical for its application in pharmaceutical formulations, fragrance development, and as a precursor in chemical synthesis. This document presents quantitative solubility data, details relevant experimental protocols for solubility determination, and offers a visual representation of a general experimental workflow.

Core Data: Quantitative Solubility of this compound

The solubility of this compound has been determined in a range of organic solvents at 25°C. The following table summarizes this quantitative data, offering a clear comparison of this compound's solubility across different solvent classes.

| Solvent | Chemical Class | Solubility (g/L) at 25°C[1] | Solubility (g/100mL) at 25°C | Qualitative Solubility |

| Tetrahydrofuran (THF) | Ether | 1417.92 | 141.8 | Very High |

| 1,4-Dioxane | Ether | 1054.69 | 105.5 | Very High |

| Dichloromethane | Halogenated Hydrocarbon | 919.99 | 92.0 | Very High |

| Acetone | Ketone | 781.79 | 78.2 | High |

| Acetonitrile | Nitrile | 750.79 | 75.1 | High |

| Dimethylformamide (DMF) | Amide | 629.1 | 62.9 | High |

| Isopropanol | Alcohol | 562.34 | 56.2 | High |

| Ethanol | Alcohol | 548.46 | 54.8 | High[1][2][3] |

| 2-Butanone | Ketone | 538.46 | 53.8 | High |

| n-Propanol | Alcohol | 533.34 | 53.3 | High |

| Ethyl Acetate | Ester | 500.83 | 50.1 | High |

| n-Butanol | Alcohol | 468.09 | 46.8 | Moderate |

| Methanol | Alcohol | 321.57 | 32.2 | Moderate |

| Toluene | Aromatic Hydrocarbon | 233.88 | 23.4 | Moderate |

| Cyclohexane | Cycloalkane | 51.31 | 5.1 | Low |

| n-Heptane | Alkane | 28.63 | 2.9 | Low |

| n-Hexane | Alkane | 12.74 | 1.3 | Low |

| Water | Inorganic | 3.66 | 0.37 | Insoluble[2][3] |

Note: The qualitative solubility classification is based on the quantitative data provided. General statements from various sources confirm that this compound is soluble in organic solvents and oils and is miscible with ethanol at room temperature[2][3].

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound in organic solvents is a fundamental experimental procedure. A common and reliable method is the isothermal equilibrium method , followed by quantitative analysis.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved this compound is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid this compound to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating any solid particles, immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.

-

Dilution and Quantification: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted solution using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of this compound in the diluted sample (g/L)) x (Dilution factor)

Considerations:

-

Purity of Materials: The purity of both this compound and the solvent is crucial for accurate solubility determination.

-

Temperature Control: Maintaining a constant and accurate temperature is critical as solubility is temperature-dependent.

-

Equilibration Time: The time required to reach equilibrium may vary depending on the solvent and the physical form of this compound. It is advisable to test samples at different time points to confirm that equilibrium has been reached.

-

Analytical Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, and precision.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of this compound's solubility.

Caption: Workflow for determining the solubility of this compound.

References

Nopol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Nopol (CAS No: 128-50-7), a bicyclic monoterpene alcohol. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation, general experimental methodologies, and visual aids for key procedures.

Chemical and Physical Properties

This compound is a colorless to pale yellow, viscous liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈O | [2] |

| Molecular Weight | 166.26 g/mol | [2] |

| Appearance | Colorless to pale yellow, viscous liquid | [1][2] |

| Boiling Point | 230 - 240 °C | [2][3] |

| Flash Point | 98 °C / 208.4 °F | [3] |

| Density | 0.974 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [2] |

| Refractive Index | 1.490-1.500 | [2] |

GHS Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its oral toxicity and its potential to cause skin and eye irritation.

Table 2: GHS Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [2][3][4] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [3][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | [3][5] |

| Skin Sensitization | - | Warning | H317: May cause an allergic skin reaction | [2][5] |

GHS Pictograms:

-

Exclamation Mark: For acute toxicity (oral), skin irritation, and eye irritation.[6]

-

Health Hazard (optional for skin sensitization): May be used to indicate skin sensitization.[6]

Toxicological Data

Toxicological studies are crucial for assessing the potential health risks associated with a substance. The available data for this compound is summarized in Table 3.

Table 3: Summary of Toxicological Data for this compound

| Endpoint | Result | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | 890 mg/kg | - | [5] |

| Skin Irritation | Causes skin irritation | - | [5] |

| Eye Irritation | Causes serious eye irritation | - | [5] |

| Skin Sensitization | May cause an allergic skin reaction | - | [5] |

| Genotoxicity | Not expected to be genotoxic based on read-across data. | - | [7] |

Experimental Protocols (General Methodologies)

While specific, detailed experimental protocols for the toxicological studies performed on this compound are not publicly available, this section outlines the general methodologies based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which are typically followed for chemical safety testing.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

The acute oral toxicity, often expressed as the LD50 (the dose lethal to 50% of the test population), is a primary indicator of a substance's ingestion hazard.

Methodology:

-

Test Animals: Typically, a small number of female rats are used sequentially.[8]

-

Dosing: A single dose of the test substance is administered by oral gavage. The initial dose is selected based on available information, and subsequent doses for the next animals are adjusted up or down depending on the outcome (survival or death) for the previous animal.[8]

-

Observation: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[9]

-

Data Analysis: The LD50 is calculated using a statistical program that analyzes the sequence of outcomes.[8]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test is used to assess the potential of a substance to cause skin irritation.

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model is used, which mimics the biochemical and physiological properties of the upper layers of human skin.[10]

-

Application: The test substance is applied topically to the surface of the skin tissue.[10]

-

Incubation: The treated tissues are incubated for a specific period.

-

Viability Assessment: After incubation, the viability of the skin cells is determined using a cell viability assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates irritation potential.[10]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This in vitro method is employed to identify chemicals that have the potential to cause serious eye damage.

Methodology:

-

Test System: A three-dimensional reconstructed human cornea-like epithelium model is utilized.[11]

-

Application: The test substance is applied to the surface of the corneal tissue.[12]

-

Incubation: The tissues are incubated for a defined period.

-

Viability Assessment: Cell viability is measured to determine the level of damage caused by the substance. A significant decrease in viability suggests a potential for serious eye damage.[11]

Handling Precautions and Exposure Controls

Proper handling and the use of appropriate personal protective equipment (PPE) are paramount to ensure safety when working with this compound.

Engineering Controls

-

Work in a well-ventilated area.[4]

-

Use local exhaust ventilation to control airborne concentrations.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[4]

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.[3][4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4]

General Hygiene

The following diagram illustrates the logical workflow for handling this compound safely.

Caption: Logical workflow for handling this compound safely.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately.

Table 4: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Measures | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. | [4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Ingestion | Rinse mouth. Get medical help. | [4][5] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical, foam, or carbon dioxide.[1]

-

Specific Hazards: Combustible liquid.[1] Emits toxic fumes under fire conditions.[1]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release

-

Personal Precautions: Ensure adequate ventilation.[4] Remove all sources of ignition.[4] Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.[3][5]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat and sources of ignition.[5]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Stability: Stable under normal conditions.[1]

Analytical Methods

For researchers, reliable analytical methods for the detection and quantification of this compound are essential. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

General HPLC Method Parameters:

-

Column: C18 column.[13]

-

Mobile Phase: A mixture of acetonitrile, methanol, and water with a buffer is often effective.[13]

-

Detection: UV detection at a wavelength of around 214-250 nm is suitable for this compound.[3][13]

Method development and validation are crucial to ensure accuracy and precision for specific applications.

This guide provides a comprehensive overview of the safety and handling of this compound based on currently available information. It is essential for all personnel to read and understand the Safety Data Sheet (SDS) for this compound before use and to be trained in the proper handling and emergency procedures.

References

- 1. A new alternative method for testing skin irritation using a human skin model: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. researchgate.net [researchgate.net]

- 4. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nanomaterial genotoxicity evaluation using the high-throughput p53-binding protein 1 (53BP1) assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. Short-term toxicity – 90-day oral (non-rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. epa.gov [epa.gov]

- 9. fda.gov [fda.gov]

- 10. iivs.org [iivs.org]

- 11. iivs.org [iivs.org]

- 12. criver.com [criver.com]

- 13. Development and validation of an analytical method for determination of brothis compound and kathon preservative in milk - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of (-)-Nopol and (+)-Nopol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of the chiral monoterpene alcohol, Nopol. It details the absolute configuration, optical activity, and spectroscopic properties of its enantiomers, (-)-Nopol and (+)-Nopol. This document also outlines generalized experimental protocols for the synthesis of this compound via the Prins reaction and the chiral separation of its enantiomers using High-Performance Liquid Chromatography (HPLC). The information presented is intended to serve as a valuable resource for researchers and professionals engaged in fields where the specific stereoisomers of this compound are of interest, such as in the development of pharmaceuticals and fine chemicals.

Introduction to the Stereochemistry of this compound

This compound, chemically known as 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-ethanol, is a bicyclic monoterpenoid.[1] The molecule possesses two chiral centers, leading to the existence of a pair of enantiomers: (-)-Nopol and (+)-Nopol. These enantiomers are non-superimposable mirror images of each other and exhibit equal but opposite optical rotation.[2] The distinct spatial arrangement of atoms in each enantiomer can lead to different biological activities, a critical consideration in drug development and other applications.

The absolute configuration of the enantiomers of this compound is defined using the Cahn-Ingold-Prelog (CIP) priority rules, designating each chiral center as either R or S.[3]

-

(-)-Nopol has been determined to have the (1R,5S) absolute configuration.[4]

-

(+)-Nopol , as the enantiomer of (-)-Nopol, possesses the (1S,5R) absolute configuration.

The sign of the optical rotation, dextrorotatory (+) or levorotatory (-), indicates the direction in which an enantiomer rotates the plane of polarized light.[5]

Physicochemical and Spectroscopic Data

The enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index in an achiral environment. Their spectroscopic data (NMR, IR) in achiral solvents are also identical. However, they are distinguished by their specific rotation.

| Property | (-)-Nopol | (+)-Nopol | Data Source(s) |

| Synonyms | (1R)-(-)-Nopol, (1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-ethanol | (1S)-(+)-Nopol, (1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-ethanol | [6][7] |

| Absolute Configuration | (1R,5S) | (1S,5R) | [4] |

| Specific Rotation ([α]D) | -37° (neat, 24 °C) | +37° (neat, 24 °C) (inferred) | [6] |

| Molecular Formula | C₁₁H₁₈O | C₁₁H₁₈O | [6] |

| Molecular Weight | 166.26 g/mol | 166.26 g/mol | [6] |

| Appearance | Viscous liquid | Viscous liquid | [6] |

| Boiling Point | 230-240 °C | 230-240 °C | [6] |

| Density | 0.973 g/mL at 25 °C | 0.973 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.493 | 1.493 | [6] |

Spectroscopic Data for (-)-Nopol (and (+)-Nopol in achiral solvents):

While standard IR and NMR spectroscopy cannot differentiate between enantiomers, the spectral data for a single enantiomer is representative of both.[8]

-

¹H NMR: Spectra available from chemical suppliers and databases.[9]

-

¹³C NMR: Data can be found in chemical literature and databases.

-

IR Spectra: Available in various spectral databases.[10]

Experimental Protocols

Synthesis of this compound via Prins Reaction

The synthesis of this compound is commonly achieved through the Prins reaction, which involves the condensation of β-pinene with formaldehyde (or its trimer, paraformaldehyde) in the presence of a Lewis acid catalyst, such as zinc chloride.[11]

Generalized Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and nitrogen inlet is charged with β-pinene and a suitable solvent (e.g., toluene).

-

Addition of Reagents: Paraformaldehyde is added to the mixture, followed by the catalytic amount of a Lewis acid (e.g., zinc chloride).

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) and stirred for a defined period (e.g., several hours) until the reaction is complete, as monitored by a suitable technique like gas chromatography (GC).[12][13]

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched, for instance, by the addition of water or a mild aqueous base. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation or column chromatography to yield the final product.

This synthesis produces a racemic mixture of (+)- and (-)-Nopol. To obtain enantiomerically pure this compound, a chiral separation step is necessary.

Chiral Separation of this compound Enantiomers by HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.[14] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[15]

Generalized Experimental Protocol for Chiral HPLC Separation:

-

Column Selection: A suitable chiral column is selected. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for a wide range of chiral separations.[16]

-

Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is prepared. The exact ratio of the solvents is optimized to achieve the best separation.

-

Instrumentation: An HPLC system equipped with a pump, injector, the selected chiral column, and a suitable detector (e.g., a UV detector) is used.

-

Sample Preparation: The racemic this compound sample is dissolved in the mobile phase at an appropriate concentration.

-

Chromatographic Conditions: The sample is injected onto the column, and the separation is performed under isocratic conditions at a constant flow rate.

-

Detection and Analysis: The separated enantiomers are detected as they elute from the column, and the resulting chromatogram shows two distinct peaks corresponding to (-)-Nopol and (+)-Nopol. The enantiomeric excess (ee) can be calculated from the peak areas.

Visualizations

Caption: Synthesis of Racemic this compound via the Prins Reaction.

Caption: Workflow for the Chiral Separation of this compound Enantiomers.

Conclusion

The stereochemistry of (-)-Nopol and (+)-Nopol is well-defined, with the (1R,5S) and (1S,5R) absolute configurations, respectively. Their distinct optical rotations are a key differentiating property. While the synthesis of racemic this compound is straightforward via the Prins reaction, the isolation of individual enantiomers requires specialized chiral separation techniques such as HPLC. This guide provides a foundational understanding and generalized protocols that can be adapted by researchers for the synthesis, separation, and characterization of this compound enantiomers for various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Absolute configuration - Wikipedia [en.wikipedia.org]

- 4. This compound, (+-)- | C11H18O | CID 1272250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. (1R)-(-)-Nopol 98 35836-73-8 [sigmaaldrich.com]

- 7. (1R)-(-)-Nopol 98 35836-73-8 [sigmaaldrich.com]

- 8. ijise.in [ijise.in]

- 9. (1R)-(-)-Nopol(35836-73-8) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | C11H18O | CID 31408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enantiomer Separations | Separation Science [sepscience.com]

- 15. csfarmacie.cz [csfarmacie.cz]

- 16. phx.phenomenex.com [phx.phenomenex.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Nopol from β-Pinene via Prins Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nopol is a valuable monoterpenoid alcohol widely used in the fragrance and cosmetics industries for its characteristic woody aroma.[1] It is synthesized from β-pinene, a renewable feedstock derived from turpentine, through the Prins reaction with formaldehyde.[1][2] This reaction involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene.[3][4] The resulting this compound structure serves as a versatile building block for the synthesis of derivatives with a range of pharmacological activities, including antifungal and repellent properties, holding potential for therapeutic applications.[1] This document provides detailed protocols and quantitative data for the synthesis of this compound, focusing on the use of various heterogeneous catalysts that offer environmental benefits over traditional homogeneous acid catalysts.

Reaction Mechanism and Workflow

The Prins reaction for this compound synthesis is typically catalyzed by Brønsted or Lewis acids.[1] The reaction mechanism involves the protonation of formaldehyde by an acid catalyst, forming an oxonium ion. This electrophile is then attacked by the double bond of β-pinene, leading to a carbocation intermediate. Subsequent deprotonation yields the final product, this compound.[3][5] The use of heterogeneous solid acid catalysts is preferred to mitigate issues of corrosion, catalyst reusability, and selectivity associated with mineral acids like H₂SO₄ or Lewis acids like ZnCl₂.[5]

Caption: Proposed mechanism for the acid-catalyzed Prins reaction of β-pinene and formaldehyde.

A typical experimental procedure involves the setup of the reaction, execution under controlled conditions, and subsequent work-up and analysis of the product.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the conversion of β-pinene and the selectivity towards this compound. Various solid acid catalysts have been investigated to optimize the synthesis, showing high efficacy and potential for reuse.

| Catalyst | Reactant Molar Ratio (β-pinene:paraformaldehyde) | Temp. (°C) | Time (h) | Solvent | β-pinene Conversion (%) | This compound Selectivity (%) | Reference |

| Sulfated Zirconia (SZ) | Not specified | Not specified | Not specified | Not specified | >99 | ~99 | [1] |

| Zn-beta Zeolite | Not specified | Not specified | Not specified | Not specified | High | High | [6] |

| ZnCl₂ on Montmorillonite | Not specified | Not specified | Not specified | Not specified | 75 | 97 | [1] |

| 25 wt% MoO₃–SiO₂ | 1:2 | 80 | 24 | Benzonitrile | 77 | 98.7 | [1][7] |

| 25 wt% ZnO–SiO₂ | 1:2 | 80 | 24 | Benzonitrile | 72 | 96.3 | [1][7] |

| Sn-MCM-41 | Not specified | 75-90 | Not specified | Toluene/Ethyl Acetate | >99 | >96 | [1][8] |

| ZnCr Mixed Oxide | Not specified | Not specified | Not specified | Not specified | 97 | 100 | [1] |

Experimental Protocols

The following protocols are generalized from literature procedures for the synthesis of this compound using heterogeneous catalysts.

Protocol 1: Synthesis using Sulfated Zirconia (SZ)

This protocol is based on the high activity and selectivity reported for sulfated zirconia catalysts.[1]

1. Materials and Equipment:

-

β-pinene (98%+)

-

Paraformaldehyde

-

Sulfated Zirconia (SZ) catalyst

-

Toluene or other non-polar hydrocarbon solvent[9]

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Gas Chromatograph (GC) for analysis

2. Catalyst Preparation (if required):

-

Sulfated zirconia can be synthesized by impregnating zirconium hydroxide (Zr(OH)₄) with a sulfuric acid solution (e.g., 2N H₂SO₄), followed by calcination.[1]

3. Synthesis Procedure:

-

Charge the round-bottom flask with β-pinene, paraformaldehyde (molar ratio typically 1:1 to 1:2), and the solvent (e.g., 20-50 mL/g of β-pinene).[7][9]

-

Add the SZ catalyst to the mixture (e.g., 0.25-1 g/g of β-pinene).[9]

-

Heat the reaction mixture to the desired temperature (typically 70-90 °C) with vigorous stirring.[9]

-

Maintain the reaction for a specified time (e.g., 2-8 hours), monitoring the progress by taking aliquots and analyzing them via GC.[9]

-

After the reaction is complete (indicated by the consumption of β-pinene), cool the mixture to room temperature.

-

Separate the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.[1]

-

Wash the resulting organic solution with water or a mild bicarbonate solution to remove any remaining impurities.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

If necessary, purify the crude product by vacuum distillation.

4. Product Analysis:

-

Confirm the identity and purity of the this compound product using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Catalyst Selection and Performance

The acidity of the catalyst, particularly the ratio of Brønsted to Lewis acid sites, plays a crucial role in the reaction's outcome. Lewis acid sites are generally favored for the formation of this compound.[1] Catalysts like Zn-beta zeolites and sulfated zirconia demonstrate high selectivity due to their specific acidic properties.

Caption: Relationship between catalyst type, properties, and reaction outcomes.

Applications in Drug Development

While this compound is primarily used in fragrances, its chemical structure makes it an attractive scaffold in medicinal chemistry and drug development.

-

Chiral Building Block: this compound, derived from naturally occurring β-pinene, is a chiral molecule. This inherent chirality is highly valuable for the synthesis of enantiomerically pure pharmaceuticals, where specific stereoisomers often determine therapeutic efficacy and safety.

-

Derivative Synthesis: The primary alcohol group in this compound is a functional handle that allows for straightforward chemical modification. It can be readily converted into esters, ethers, aldehydes, and carboxylic acids.[7] These derivatives have been explored for various biological activities.

-

Pharmacological Potential: Studies have shown that this compound derivatives can exhibit a wide range of pharmacological effects, including antifungal, repellent, and antifeedant properties.[1] This suggests potential applications in developing new agrochemicals or topical therapeutic agents. The terpenoid backbone is a common motif in many natural products with established biological activity, making this compound a promising starting point for generating novel bioactive compounds for drug discovery pipelines.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Prins reaction - Wikipedia [en.wikipedia.org]

- 4. Prins Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102701907B - Green method for preparing this compound - Google Patents [patents.google.com]

Heterogeneous catalysts for Nopol synthesis (e.g., zeolites, sulfated zirconia).

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopol is a valuable bicyclic primary alcohol with applications in the fragrance, agrochemical, and pharmaceutical industries.[1] It is synthesized via the Prins reaction, an acid-catalyzed condensation of β-pinene and paraformaldehyde.[1][2] Traditionally, this synthesis has relied on homogeneous catalysts like zinc chloride, which suffer from drawbacks such as corrosion, difficult separation, and waste generation.[2] The use of solid, heterogeneous catalysts offers a greener and more efficient alternative, facilitating catalyst recovery and reuse.[1] This document provides detailed application notes and protocols for the synthesis of this compound using two promising classes of heterogeneous catalysts: sulfated zirconia and zeolites.

Catalytic Systems Overview

Sulfated Zirconia (SZ)

Sulfated zirconia is a solid superacid catalyst that has demonstrated high activity and selectivity for the synthesis of this compound.[3] The high acidity of SZ, attributed to the presence of sulfate groups on the zirconia surface, effectively catalyzes the Prins reaction, leading to excellent conversion of β-pinene and high selectivity towards this compound, often exceeding 99%.[3]

Zeolites

Zeolites are crystalline aluminosilicates with well-defined microporous structures, shape selectivity, and tunable acidity.[4][5] Various zeolites, particularly metal-ion-exchanged zeolites like Zn-beta, have been successfully employed as catalysts for this compound synthesis.[1][4] The catalytic activity of zeolites is influenced by their framework structure, pore size, and the nature and strength of their acid sites, with Lewis acidity playing a crucial role in the Prins reaction.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound synthesis using sulfated zirconia and various zeolite catalysts, compiled from the literature.

Table 1: Performance of Sulfated Zirconia in this compound Synthesis

| Catalyst | β-Pinene:Paraformaldehyde Molar Ratio | Temperature (°C) | Reaction Time (h) | Solvent | β-Pinene Conversion (%) | This compound Selectivity (%) | Reference |

| Sulfated Zirconia (SZ) | 1:2 | 80 | 24 | Benzonitrile | >99 | ~99 | [3] |

| 25 wt% MoO₃-SiO₂ | 1:2 | 80 | 24 | Benzonitrile | 77 | 98.7 | [3] |

| 25 wt% ZnO-SiO₂ | 1:2 | 80 | 24 | Benzonitrile | 72 | 96.3 | [3] |

Table 2: Performance of Zeolite Catalysts in this compound Synthesis

| Catalyst | β-Pinene:Paraformaldehyde Molar Ratio | Temperature (°C) | Reaction Time (h) | Solvent | β-Pinene Conversion (%) | This compound Selectivity (%) | Reference |

| Zn-H-beta | 1:2 | 90 | 10 | Benzonitrile | 92 | 93 | [1] |

| Zn-H-Y | 1:2 | 90 | 10 | Benzonitrile | 85 | 88 | [1] |

| Zn-Na-X | 1:2 | 90 | 10 | Benzonitrile | 78 | 82 | [1] |

| Zn-H-ZSM-5 | 1:2 | 90 | 10 | Benzonitrile | 45 | 55 | [1] |

| In-SiO₂-ZrP | 1:1 | 80 | 4 | Xylene | 79 | 88.5 | [7] |

| SiO₂-ZrP | 1:2 | 80 | 4 | Toluene | 95 | 82.5 | [7] |

Experimental Protocols

Protocol 1: Preparation of Sulfated Zirconia (SZ) Catalyst

This protocol is based on the impregnation method.[3][8]

Materials:

-

Zirconium hydroxide (Zr(OH)₄)

-

Sulfuric acid (H₂SO₄), 2N solution

-

Distilled water

-

Filtration apparatus

-

Drying oven

-

Muffle furnace

Procedure:

-

Impregnate zirconium hydroxide with a 2N sulfuric acid solution.

-

Stir the mixture for a specified duration (e.g., 24 hours) at room temperature.[8]

-

Filter the solid material and wash thoroughly with distilled water to remove excess acid.

-

Dry the catalyst at 110-120°C for 8-24 hours.[8]

-

Calcine the dried powder in a muffle furnace at a temperature range of 500-650°C for 3-5 hours.[8][9]

-

Allow the catalyst to cool to room temperature in a desiccator before use.

Protocol 2: Preparation of Zn-Exchanged Beta Zeolite (Zn-beta) Catalyst

This protocol describes the preparation of Zn-beta zeolite via the ion-exchange method.[1][4]

Materials:

-

H-beta zeolite

-

Zinc nitrate (Zn(NO₃)₂) or Zinc acetate (Zn(CH₃COO)₂)

-

Distilled water

-

Reflux apparatus

-

Filtration apparatus

-

Drying oven

-

Muffle furnace

Procedure:

-

Prepare a 0.5 M aqueous solution of the zinc salt.

-

Add the H-beta zeolite to the zinc salt solution, maintaining a liquid-to-solid weight ratio of 10.[1]

-

Reflux the mixture for 8 hours with constant stirring.[1]

-

Filter the solid material and wash thoroughly with distilled water.

-

Dry the zeolite at 120°C for 8 hours.[1]

-

Repeat the ion-exchange procedure (steps 2-5) twice to ensure maximum zinc exchange.[1]

-

Calcine the final product at 550°C for 4 hours.[1]

-

Store the calcined Zn-beta catalyst in a desiccator.

Protocol 3: Synthesis of this compound

This protocol outlines the general procedure for the synthesis of this compound using a heterogeneous catalyst.

Materials:

-

β-Pinene

-

Paraformaldehyde

-

Heterogeneous catalyst (e.g., SZ or Zn-beta)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert gas supply (e.g., nitrogen or argon)

-

Filtration or centrifugation equipment

-

Rotary evaporator

-

Equipment for product analysis (e.g., Gas Chromatography)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas.

-

Add the catalyst (e.g., 50 mg for a 1 mmol scale reaction) to the flask.[7]

-

Add the solvent (e.g., 5 mL of toluene for a 1 mmol scale reaction), β-pinene (e.g., 0.136 g, 1 mmol), and paraformaldehyde (e.g., 0.060 g, 2 mmol) to the flask.[7]

-

Purge the system with an inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 80-90°C) with vigorous stirring.[3][6]

-

Maintain the reaction for the specified time (e.g., 4-24 hours).[3][7]

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst from the reaction mixture by filtration or centrifugation.

-

Wash the recovered catalyst with a suitable solvent, dry, and store for potential reuse.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified if necessary, and the conversion and selectivity are determined by GC analysis.

Visualizations

Experimental Workflows and Reaction Pathway

Caption: Workflow for the preparation of sulfated zirconia and Zn-beta zeolite catalysts.

References